molecular formula C21H18O3 B12541328 1-(3,4-Dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one CAS No. 870770-71-1

1-(3,4-Dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one

Cat. No.: B12541328
CAS No.: 870770-71-1
M. Wt: 318.4 g/mol
InChI Key: VOCWKGFFNOMSGD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a naphthalen-2-yl group connected through a propenone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by mixing 3,4-dimethoxybenzaldehyde with 2-acetylnaphthalene in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an ethanol-water mixture under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various bioactive molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections, inflammation, and cancer.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one can be compared with other chalcones and related compounds:

    Similar Compounds: Examples include 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and 3,4-dimethoxyphenethylamine.

    Uniqueness: The presence of both 3,4-dimethoxyphenyl and naphthalen-2-yl groups imparts unique chemical and biological properties to the compound, distinguishing it from other chalcones.

Properties

CAS No.

870770-71-1

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C21H18O3/c1-23-20-12-10-18(14-21(20)24-2)19(22)11-8-15-7-9-16-5-3-4-6-17(16)13-15/h3-14H,1-2H3

InChI Key

VOCWKGFFNOMSGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3C=C2)OC

Origin of Product

United States

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